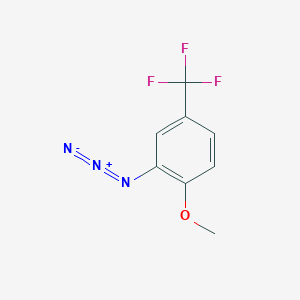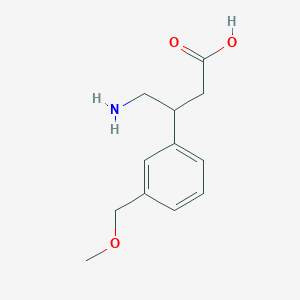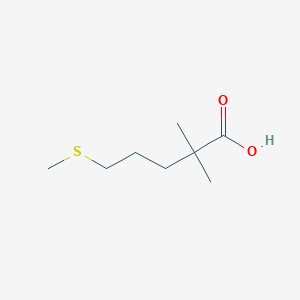
2,2-Dimethyl-5-(methylthio)pentanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dimethyl-5-(methylthio)pentanoic acid is an organic compound with the molecular formula C8H16O2S. It is a derivative of pentanoic acid, featuring a methylthio group (-SCH3) at the 5th carbon and two methyl groups at the 2nd carbon. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Starting from Pentanoic Acid: One common synthetic route involves the alkylation of pentanoic acid with methylthioethanol under acidic conditions.
Starting from Methylthiopentane: Another approach is the oxidation of methylthiopentane using oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4).
Industrial Production Methods: In an industrial setting, the compound is typically synthesized through a multi-step process involving the initial formation of a suitable precursor, followed by specific chemical reactions to introduce the desired functional groups. The process is optimized for large-scale production, ensuring high yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or aldehydes.
Substitution: The methylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: KMnO4, H2CrO4, and other strong oxidizing agents.
Reduction: Lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed:
Oxidation: this compound can be oxidized to form 2,2-dimethyl-5-(methylthio)pentanone.
Reduction: Reduction can yield 2,2-dimethyl-5-(methylthio)pentanol.
Substitution: Substitution reactions can produce various derivatives, such as 2,2-dimethyl-5-(chloromethylthio)pentanoic acid.
科学的研究の応用
2,2-Dimethyl-5-(methylthio)pentanoic acid has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
作用機序
The mechanism by which 2,2-Dimethyl-5-(methylthio)pentanoic acid exerts its effects depends on its specific application. For example, in biochemical studies, it may interact with enzymes by binding to active sites or altering substrate specificity. The molecular targets and pathways involved vary based on the context of its use.
類似化合物との比較
2,2-Dimethyl-5-(methylthio)pentanone: A ketone derivative with similar structural features.
2,2-Dimethyl-5-(chloromethylthio)pentanoic acid:
2-Methyl-5-(methylthio)pentanoic acid: A closely related compound with one less methyl group.
Uniqueness: 2,2-Dimethyl-5-(methylthio)pentanoic acid is unique due to its specific arrangement of methyl and methylthio groups, which influences its reactivity and applications. Its ability to undergo various chemical reactions makes it a versatile compound in both research and industry.
特性
分子式 |
C8H16O2S |
|---|---|
分子量 |
176.28 g/mol |
IUPAC名 |
2,2-dimethyl-5-methylsulfanylpentanoic acid |
InChI |
InChI=1S/C8H16O2S/c1-8(2,7(9)10)5-4-6-11-3/h4-6H2,1-3H3,(H,9,10) |
InChIキー |
MBXDBGRHLFRGCG-UHFFFAOYSA-N |
正規SMILES |
CC(C)(CCCSC)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


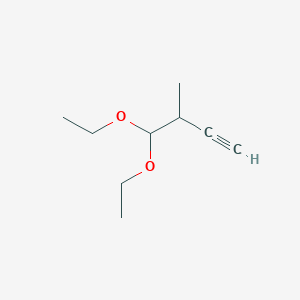
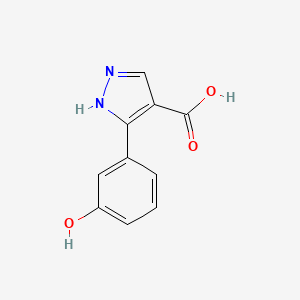

aminehydrochloride](/img/structure/B15322408.png)
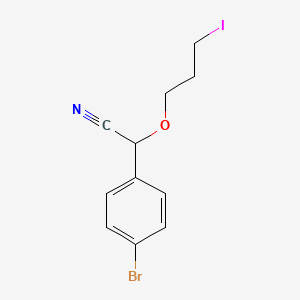
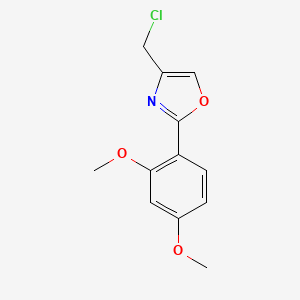



![O-[4-(Methylsulfonyl)benzyl]hydroxylamine](/img/structure/B15322434.png)

